

The Enigmatic Profile of 2-Amino Nevirapine: An Overview of Available Data

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Compound of Interest

Compound Name: 2-Amino Nevirapine

Cat. No.: B137577

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Despite a thorough review of scientific literature and chemical databases, specific information regarding the biological activity, synthesis, and experimental protocols for **2-Amino Nevirapine** is not available in published research. This suggests that this particular derivative of Nevirapine may not have been synthesized or, if it has, its biological properties have not been characterized and reported in peer-reviewed literature. Therefore, a detailed technical guide on the biological activity of **2-Amino Nevirapine** cannot be constructed at this time.

Nevirapine is a well-established non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.^[1] Its mechanism of action involves binding to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's activity and prevents viral replication.^[2] The synthesis of Nevirapine is a multi-step process that utilizes key building blocks, one of which is 2-chloro-3-amino-4-picoline (CAPIC).^{[3][4][5]} While this precursor contains an amino group, it is important to distinguish it from a direct amino-substituted Nevirapine derivative.

The structure-activity relationship (SAR) of Nevirapine has been a subject of interest to medicinal chemists, with various modifications being explored to enhance its efficacy, resistance profile, and safety.^{[6][7][8][9][10]} These studies have investigated the impact of substitutions at different positions of the Nevirapine scaffold. However, the specific introduction of an amino group at the 2-position does not appear to be a widely explored or reported modification.

Research on other amino-derivatives of Nevirapine is also limited in the public domain. One study mentions "9-aminonevirapine," indicating that amino substitutions at other positions have been synthesized and studied to some extent.[\[11\]](#) This particular study compared the inhibitory effects of 9-aminonevirapine and another compound on HIV-1 reverse transcriptase, suggesting that they may interact with the enzyme through different mechanisms.[\[11\]](#)

Metabolites of Nevirapine have been extensively studied, with hydroxylated derivatives being common.[\[12\]](#)[\[13\]](#) These metabolites can undergo further oxidation to form reactive quinoid species that can form adducts with amino acids.[\[12\]](#)[\[14\]](#) This area of research is focused on understanding the mechanisms of Nevirapine-induced toxicity.

Given the absence of data for **2-Amino Nevirapine**, this guide will instead provide a comprehensive overview of the parent compound, Nevirapine, covering its established biological activity, mechanism of action, and relevant experimental data. This information will serve as a foundational resource for researchers and drug development professionals interested in the broader class of NNRTIs and the Nevirapine scaffold.

Biological Activity of Nevirapine

Nevirapine is a potent and specific inhibitor of HIV-1 reverse transcriptase.[\[1\]](#) It does not inhibit HIV-2 reverse transcriptase or eukaryotic DNA polymerases.[\[1\]](#)

Antiviral Activity

The antiviral activity of Nevirapine has been demonstrated in various cell-based assays. The following table summarizes key quantitative data from the literature.

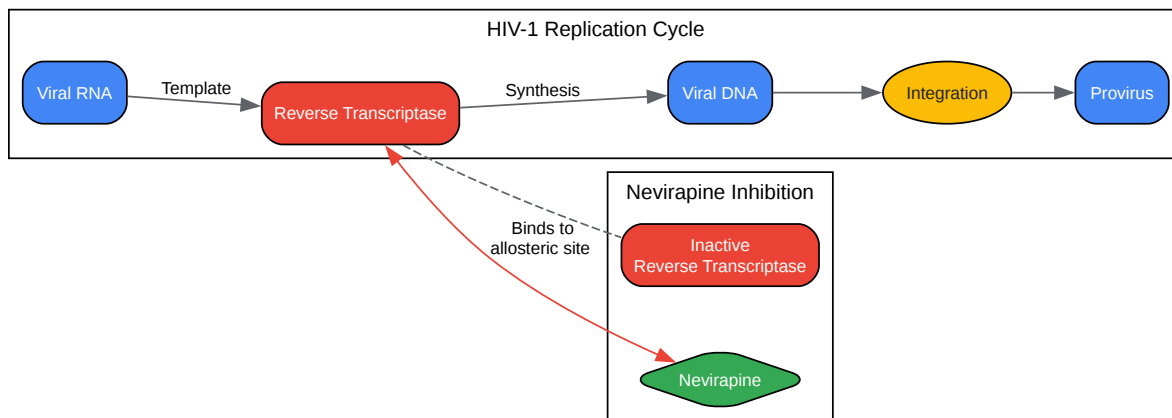
Parameter	Value	Cell Line	Virus Strain	Reference
EC50	0.09 μ M	-	HIV-1	[15]
Mean IC50 of resistant virus	15.8 μ M	-	Nevirapine-resistant HIV-1	[16]

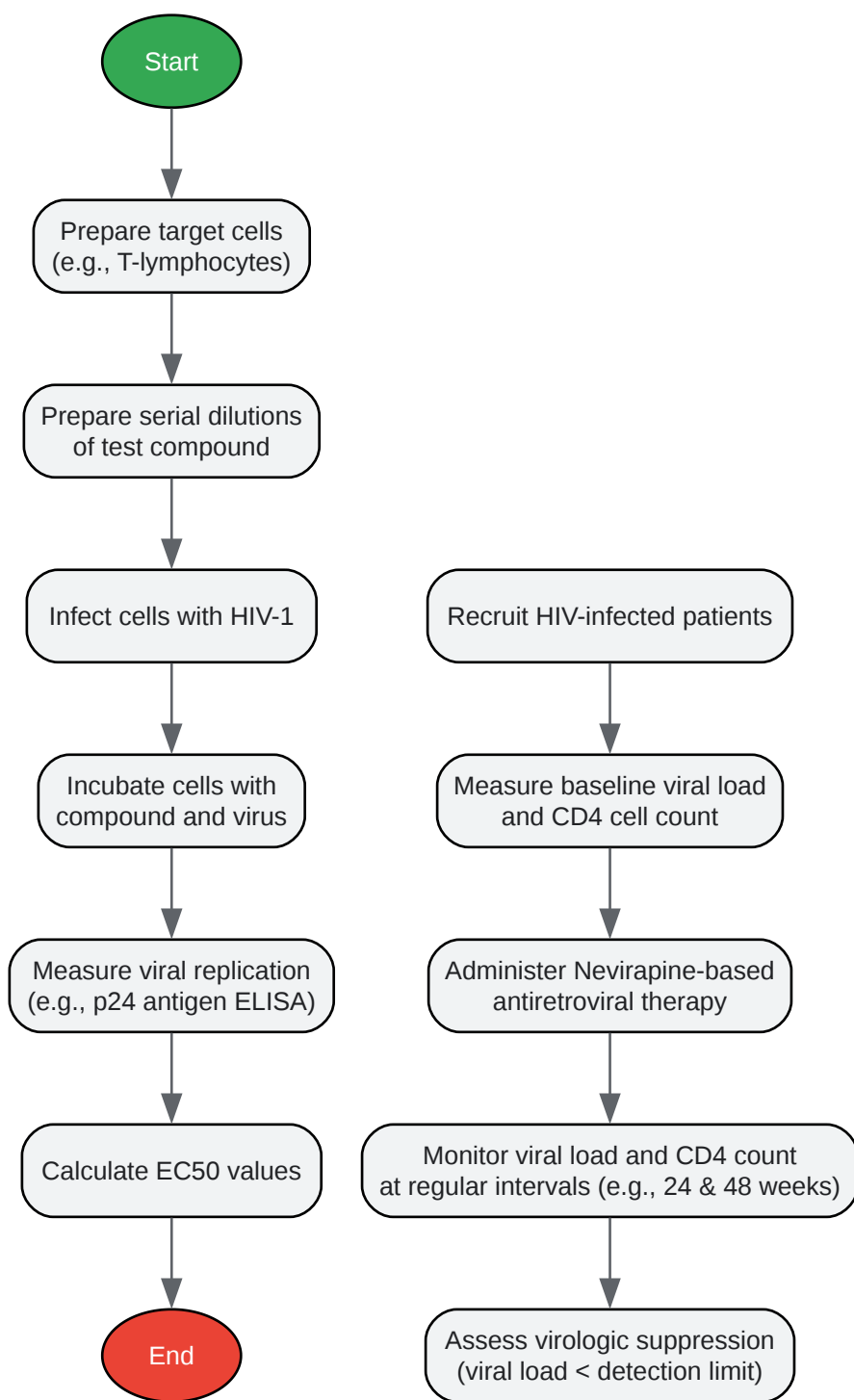
EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.

Mechanism of Action

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the enzyme.^[2] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity.

The following diagram illustrates the simplified mechanism of action of Nevirapine.





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